molecular formula C20H25N3O5S B1264926 KVI-020

KVI-020

Cat. No.: B1264926
M. Wt: 419.5 g/mol
InChI Key: GFFIHDXPUGXVGG-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(Methylsulfonylamino)-3-[2-(4-methoxyphenyl)ethyl]-4-(4-methoxy-phenyl)-2-imidazolidinone is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of functional groups, including a methylsulfonylamino group, methoxyphenyl groups, and an imidazolidinone ring, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Methylsulfonylamino)-3-[2-(4-methoxyphenyl)ethyl]-4-(4-methoxy-phenyl)-2-imidazolidinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazolidinone Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazolidinone ring.

    Introduction of the Methylsulfonylamino Group: The methylsulfonylamino group is introduced through a nucleophilic substitution reaction, where a suitable sulfonylating agent reacts with an amine precursor.

    Attachment of Methoxyphenyl Groups: The methoxyphenyl groups are attached via electrophilic aromatic substitution reactions, using methoxy-substituted benzene derivatives as starting materials.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

®-1-(Methylsulfonylamino)-3-[2-(4-methoxyphenyl)ethyl]-4-(4-methoxy-phenyl)-2-imidazolidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imidazolidinone ring to its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogenating agents, sulfonyl chlorides, and alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-1-(Methylsulfonylamino)-3-[2-(4-methoxyphenyl)ethyl]-4-(4-methoxy-phenyl)-2-imidazolidinone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: It is used in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-1-(Methylsulfonylamino)-3-[2-(4-methoxyphenyl)ethyl]-4-(4-methoxy-phenyl)-2-imidazolidinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(Methylsulfonylamino)-3-[2-(4-hydroxyphenyl)ethyl]-4-(4-hydroxy-phenyl)-2-imidazolidinone: Similar structure with hydroxyl groups instead of methoxy groups.

    ®-1-(Methylsulfonylamino)-3-[2-(4-chlorophenyl)ethyl]-4-(4-chloro-phenyl)-2-imidazolidinone: Similar structure with chlorine atoms instead of methoxy groups.

Uniqueness

The presence of methoxy groups in ®-1-(Methylsulfonylamino)-3-[2-(4-methoxyphenyl)ethyl]-4-(4-methoxy-phenyl)-2-imidazolidinone imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C20H25N3O5S

Molecular Weight

419.5 g/mol

IUPAC Name

N-[(4R)-4-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-2-oxoimidazolidin-1-yl]methanesulfonamide

InChI

InChI=1S/C20H25N3O5S/c1-27-17-8-4-15(5-9-17)12-13-22-19(16-6-10-18(28-2)11-7-16)14-23(20(22)24)21-29(3,25)26/h4-11,19,21H,12-14H2,1-3H3/t19-/m0/s1

InChI Key

GFFIHDXPUGXVGG-IBGZPJMESA-N

Isomeric SMILES

COC1=CC=C(C=C1)CCN2[C@@H](CN(C2=O)NS(=O)(=O)C)C3=CC=C(C=C3)OC

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(CN(C2=O)NS(=O)(=O)C)C3=CC=C(C=C3)OC

Synonyms

1-(methylsulfonylamino)-3-(2-(4-methoxyphenyl)ethyl)-4-(4-methoxyphenyl)-2-imidazolidinone
KVI 020
KVI-020
KVI020
WYE 160020
WYE-160020
WYE160020

Origin of Product

United States

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